molecular formula C10H9BrN2OS B102068 6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one CAS No. 18009-16-0

6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one

Cat. No.: B102068
CAS No.: 18009-16-0
M. Wt: 285.16 g/mol
InChI Key: MSSNKLURCHWRIM-UHFFFAOYSA-N
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Description

6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of bromine, ethyl, and mercapto groups in this compound potentially enhances its reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzamide and ethyl bromide.

    Formation of Intermediate: The initial step involves the reaction of 2-aminobenzamide with ethyl bromide under basic conditions to form 3-ethyl-2-aminobenzamide.

    Cyclization: The intermediate undergoes cyclization in the presence of a brominating agent, such as bromine or N-bromosuccinimide, to form the quinazolinone ring.

    Introduction of Mercapto Group:

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as:

    Solvent Selection: Use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance reaction rates and yields.

    Temperature Control: Maintaining specific temperatures to ensure optimal reaction conditions and prevent side reactions.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group (–SH) can be oxidized to form a sulfoxide (–SO) or sulfone (–SO₂) group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 3-ethyl-2-mercaptoquinazolin-4(3H)-one.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (R–SH) can be used in the presence of a base, such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 6-bromo-3-ethyl-2-sulfoxoquinazolin-4(3H)-one or 6-bromo-3-ethyl-2-sulfonoquinazolin-4(3H)-one.

    Reduction: Formation of 3-ethyl-2-mercaptoquinazolin-4(3H)-one.

    Substitution: Formation of derivatives with different functional groups, such as 6-amino-3-ethyl-2-mercaptoquinazolin-4(3H)-one.

Scientific Research Applications

6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery and development for various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in biological processes, such as kinases or proteases.

    Receptor Binding: Binding to specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA Intercalation: Intercalating into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-3-ethyl-2-mercaptoquinazolin-4(3H)-one: Similar structure with a chlorine atom instead of bromine.

    6-bromo-3-methyl-2-mercaptoquinazolin-4(3H)-one: Similar structure with a methyl group instead of an ethyl group.

    6-bromo-3-ethyl-2-hydroxyquinazolin-4(3H)-one: Similar structure with a hydroxy group instead of a mercapto group.

Uniqueness

6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one is unique due to the presence of the bromine, ethyl, and mercapto groups, which may enhance its reactivity and biological properties compared to similar compounds. The combination of these functional groups can lead to distinct chemical and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

6-bromo-3-ethyl-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2OS/c1-2-13-9(14)7-5-6(11)3-4-8(7)12-10(13)15/h3-5H,2H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSNKLURCHWRIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368564
Record name 6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18009-16-0
Record name 6-Bromo-3-ethyl-2,3-dihydro-2-thioxo-4(1H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18009-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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